Methomyl D3
Description
Properties
IUPAC Name |
methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUZOCRWCRNSJ-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)ON=C(C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process proceeds via nucleophilic addition-elimination:
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Oxime Activation : MTAO reacts with CD₃-NCO in an inert solvent (e.g., chloroform or methanol) under anhydrous conditions.
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Carbamate Formation : The oxime’s hydroxyl group attacks the electrophilic carbon of CD₃-NCO, forming a tetrahedral intermediate that collapses to release CO₂ and yield methomyl-D3.
Key Reaction Parameters
Challenges :
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Isotopic Scrambling : Residual protons in CD₃-NCO (e.g., from incomplete deuteration) may lead to undesired CHD₂ or CH₂D products.
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Purification : Residual solvents (e.g., methanol-d₄) require rigorous stripping under vacuum to maintain isotopic integrity.
Isotopic Exchange Using Deuterated Solvents
Isotopic exchange offers a post-synthetic route to introduce deuterium into preformed methomyl. This method exploits the reversible proton-deuteron exchange in deuterated alcohols (e.g., methanol-d₄ or ethanol-d₆).
Procedure
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Methomyl Dissolution : Methomyl is dissolved in methanol-d₄ at 25–50°C.
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Acid/Base Catalysis : Addition of catalytic DCl or NaOD accelerates H/D exchange at the methyl carbamate group.
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Equilibration : Prolonged reflux (12–24 hrs) ensures >99% deuteration.
Factors Influencing Exchange Efficiency
| Factor | Effect |
|---|---|
| Solvent Deuterium Purity | Higher D-content reduces scrambling |
| Temperature | 50°C maximizes exchange rate |
| Catalyst Concentration | 0.1–1.0 mol% optimizes kinetics |
Limitations :
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Positional Selectivity : Exchange occurs predominantly at the carbamate methyl group, leaving the thiomethyl group (−S-CH₃) unaffected.
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Byproduct Formation : Prolonged heating may degrade methomyl to S-methyl-N-hydroxythioacetimidate.
Catalytic Deuteration Techniques
Emerging methods employ transition metal catalysts to directly deuterate methomyl’s methyl groups. Palladium-on-carbon (Pd/C) and rhodium complexes facilitate C−H bond activation in the presence of D₂ gas.
Protocol
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Substrate Preparation : Methomyl is dissolved in deuterated THF or DMF.
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Catalytic Reaction : Pd/C (5 wt%) and D₂ gas (1–3 atm) are introduced at 80–100°C for 6–12 hrs.
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Workup : Filtration and solvent evaporation yield methomyl-D3.
Performance Metrics
| Catalyst | D₂ Pressure (atm) | Deuteration (%) | Yield (%) |
|---|---|---|---|
| Pd/C | 3 | 98 | 85 |
| RhCl₃ | 1 | 95 | 78 |
Advantages :
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Chemoselectivity : Targets only the carbamate methyl group, preserving the thiomethyl moiety.
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Scalability : Compatible with continuous-flow reactors for industrial production.
Drawbacks :
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Cost : Noble metal catalysts increase synthesis expenses.
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Side Reactions : Over-deuteration may occur at adjacent carbons under harsh conditions.
Quality Control and Analytical Validation
Ensuring isotopic purity (>99% D₃) requires rigorous analytical protocols:
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LC-MS/MS : Quantifies deuterium incorporation via mass shifts (m/z 165.2 → 168.2).
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NMR Spectroscopy : ¹H-NMR confirms absence of proton signals at δ 3.0 ppm (carbamate CH₃).
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Isotopic Dilution Analysis : Compares against non-deuterated methomyl to detect isotopic impurities.
Stability Considerations :
Methomyl-D3 degrades under acidic or alkaline conditions, necessitating storage at −20°C in anhydrous solvents.
Industrial-Scale Production Insights
Large-scale synthesis (e.g., 100 kg batches) employs continuous-flow reactors to enhance efficiency:
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Tubular Reactors : Stainless steel reactors (6-inch diameter, 250-ft length) enable adiabatic conditions, achieving 95% conversion in 31 minutes.
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Solvent Recycling : Unreacted CD₃-NCO and methanol-d₄ are stripped and reused, reducing costs.
Economic Metrics
| Parameter | Value |
|---|---|
| Raw Material Cost | $1,200/kg (CD₃-NCO) |
| Energy Consumption | 15 kWh/kg |
| Overall Yield | 82–88% |
Chemical Reactions Analysis
Hydrolysis
Methomyl D3 undergoes pH-dependent hydrolysis, with deuterium substitution slightly altering reaction kinetics compared to non-deuterated methomyl. The hydrolysis mechanism involves cleavage of the carbamate ester bond, yielding deuterated methylamine, carbon dioxide, and acetonitrile derivatives.
| pH | Temperature (°C) | Hydrolysis Half-Life (Non-Deuterated) | Notes | Source |
|---|---|---|---|---|
| 6 | 25 | 54 weeks | Base-catalyzed elimination | |
| 7 | 25 | 38 weeks | Rate increases with pH | |
| 8 | 25 | 20 weeks | Dominant pathway at high pH |
Deuterium substitution at the methyl groups may marginally increase hydrolysis half-lives due to the kinetic isotope effect, though specific data for this compound remains limited.
Reductive Degradation
In anoxic environments, this compound reacts with dissolved Fe(II) and Cu(I) ions via a two-electron reduction process. This produces deuterated acetonitrile, methanethiol, and methylamine as primary products.
| Reductant | Reaction Rate (M⁻¹s⁻¹) | Products | Mechanism | Source |
|---|---|---|---|---|
| Fe(II) | 0.12 | CD₃CN, CD₃SH, CD₃NH₂ | Radical intermediate inferred | |
| Cu(I) | 2.5 | CD₃CN, CD₃SH, CD₃NH₂ | Faster kinetics vs. Fe(II) |
The reaction exhibits first-order dependence on both reductant and carbamate concentrations, with minimal pH influence (2–10 range) . Oxygen indirectly affects rates by oxidizing Fe(II)/Cu(I).
Photolysis
Exposure to UV light accelerates this compound degradation in aqueous solutions. Photolytic pathways include:
-
Direct photolysis : Cleavage of the carbamate group.
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Indirect photolysis : Reaction with hydroxyl radicals generated by photoactive species.
| Light Source | Degradation Efficiency (%) | Half-Life (Hours) | Notes | Source |
|---|---|---|---|---|
| Sunlight (UV-A/B) | >90 | 6–12 | pH 7, 25°C | |
| Artificial UV (254 nm) | >95 | 2–4 | Enhanced by TiO₂ |
Deuterium substitution may reduce photolysis rates slightly due to altered bond vibrational energies.
Metabolic Pathways
In biological systems, this compound is metabolized via hepatic enzymes, producing deuterated metabolites:
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Hydrolysis : Catalyzed by carboxylesterases, yielding deuterated methylamine and carbon dioxide .
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Oxidation : CYP1A2-mediated oxidation to sulfoxide derivatives, observed in rat liver microsomes .
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Elimination : ~30–35% excreted as deuterated acetonitrile and polar metabolites in urine .
| Metabolite | Pathway | Species | Detection Method | Source |
|---|---|---|---|---|
| CD₃NH₂ | Hydrolysis | Rat | Radiolabel tracing | |
| CD₃CN | Elimination | Rat | GC-MS | |
| Sulfoxide derivatives | CYP1A2 oxidation | Mouse | LC-HRMS |
Thermal Decomposition
At elevated temperatures (>200°C), this compound decomposes to release deuterated methyl isocyanate (CD₃NCO), a highly toxic intermediate.
| Temperature (°C) | Major Products | Byproducts | Source |
|---|---|---|---|
| 200–250 | CD₃NCO, CO₂, CD₃SH | NH₃, H₂S | |
| >300 | Polymerized nitriles, sulfides | Residual carbon |
Reactivity with Strong Bases
This compound reacts rapidly with strong bases (e.g., NaOH), undergoing nucleophilic attack at the carbamate group:
This reaction is instantaneous under alkaline conditions, forming deuterated methanethiol and methylamine .
Environmental Fate
Scientific Research Applications
Analytical Chemistry
Methomyl D3 is extensively employed as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its stable isotope nature allows for accurate quantification of methomyl residues in complex matrices, enhancing the reliability of analytical results .
Environmental Science
In environmental studies, this compound is used to trace degradation pathways and assess the environmental fate of methomyl. Researchers utilize this compound to investigate:
- Degradation mechanisms : Understanding how methomyl breaks down in various environments.
- Microbial degradation studies : Evaluating the effectiveness of microbial processes in degrading methomyl and its metabolites.
- Advanced oxidation processes : Studying the efficiency of chemical treatments for removing methomyl from contaminated sites .
Toxicology
This compound plays a crucial role in toxicological research by providing insights into the compound's toxicokinetics and toxicodynamics. Key areas of investigation include:
- Absorption and distribution : Understanding how methomyl is absorbed and distributed within organisms.
- Metabolism studies : Analyzing metabolic pathways affected by methomyl exposure.
- Health effects assessments : Evaluating potential health risks associated with methomyl exposure using isotopic labeling techniques to measure changes in neurotransmitter levels .
- Soil Application Efficacy : A study evaluated the effectiveness of Methomyl soil applications against soil nematodes and foliar insect pests. Results indicated that soil-applied Methomyl provided significant control over Meloidogyne incognita and various insects when applied at rates ranging from 0.56 to 4.0 kg ha .
- Toxicokinetics Investigation : Research utilizing this compound demonstrated significant alterations in neurotransmitter levels in exposed organisms, providing insights into the neurotoxic effects of carbamate insecticides.
Mechanism of Action
Methomyl D3 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are primarily related to neurotransmission.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Methomyl vs. Oxamyl
Methomyl and oxamyl (CAS No: 23135-22-0) are both carbamate insecticides with overlapping applications in row crops and fruits. Key comparisons include:
Table 1: Comparative Properties of Methomyl and Oxamyl
Key Findings :
- Both compounds exhibit similar environmental persistence and detection rates in water systems due to analogous agricultural use .
- Methomyl is significantly more toxic to aquatic organisms like Daphnia magna, with an LC₅₀ 12-fold lower than oxamyl .
- Methomyl uniquely disrupts hepatic glutathione metabolism, suggesting broader metabolic toxicity compared to other carbamates .
Deuterated Analogues: Methomyl D3 vs. Methotrexate-methyl-D3
Deuterated compounds like this compound and Methotrexate-methyl-D3 (CAS No: N/A) serve as internal standards in bioanalytical research.
Table 2: Role of Deuterated Standards in Analytical Chemistry
Key Findings :
Analytical Method Performance Comparison
Recent advancements in methomyl quantification highlight the superiority of isotope dilution techniques.
Table 3: Analytical Methods for Methomyl Detection
| Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
|---|---|---|---|---|
| HPLC-UV | 50 | 150 | 70–85 | |
| LC-MS/MS (with this compound) | 0.5 | 1.5 | 85–110 | |
| GC-MS | 10 | 30 | 65–80 |
Biological Activity
Methomyl D3, a deuterated form of the carbamate insecticide methomyl, is primarily used for pest control in agriculture. This compound exhibits significant biological activity, particularly in its interactions with biological systems and its toxicological effects on various organisms. This article reviews the biological activity of this compound, focusing on its enzymatic degradation, acute toxicity, and case studies illustrating its impact on human health and aquatic life.
Enzymatic Degradation
Recent studies have identified the carbamate C-N hydrolase gene (ameH) from Aminobacter aminovorans strain MDW-2, which plays a crucial role in the detoxification of methomyl. The enzyme responsible for hydrolyzing methomyl's amide bond has been characterized, revealing key amino acid residues that are essential for its activity. The kinetic parameters of the enzyme show a of 87.5 μM and a of 345.2 s, indicating high catalytic efficiency with a ratio of 3.9 μMs .
Table 1: Enzymatic Activity Parameters of AmeH
| Parameter | Value |
|---|---|
| 87.5 μM | |
| 345.2 s | |
| Catalytic Efficiency () | 3.9 μMs |
The hydrolysis products of methomyl include methylamine and an unstable compound that can further transform into methomyl oxime and carbon dioxide. This metabolic pathway suggests a potential for microbial degradation in contaminated environments .
Acute Toxicity
This compound exhibits acute toxicity primarily through the inhibition of acetylcholinesterase (AChE), leading to neurotoxic effects. A study conducted on zebrafish embryos and larvae demonstrated that exposure to methomyl resulted in significant developmental abnormalities, including reduced body size, impaired swimming ability, and decreased hatching rates . The lethal concentration (LC50) for zebrafish was determined to be approximately 1.2 g/L over 96 hours.
Table 2: Effects of Methomyl on Zebrafish Development
| Concentration (mg/L) | Observed Effects |
|---|---|
| 0.5 | Minor morphological changes |
| 1.0 | Reduced hatching rates |
| 2.2 | Smaller body and eye sizes |
| 4.8 | Impaired swimming bladder inflation |
| 10.6 | Hypolocomotor activity |
| 23.3 | High mortality rates |
Human Poisoning Incidents
Methomyl has been implicated in several cases of acute poisoning among humans, particularly in foodborne outbreaks. A notable incident occurred in February 2013, where six elderly individuals experienced severe symptoms after consuming contaminated food containing methomyl . Symptoms included dizziness, nausea, vomiting, and incoherence, leading to hospitalization for food poisoning.
Case Summary: Foodborne Illness Due to Methomyl
| Patient ID | Age (years) | Symptoms | Outcome |
|---|---|---|---|
| 1 | 65 | Dizziness, incoherence | Discharged after 6 days |
| 2 | 70 | Abdominal discomfort, muscle aches | Discharged after 3 days |
| 3 | 68 | Dizziness, loss of balance | Discharged after 8 days |
In another case involving industrial workers in China, five individuals suffered acute methomyl poisoning due to exposure in a chemical plant . Symptoms ranged from neurological disturbances to gastrointestinal issues.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Methomyl D3 in environmental matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution, employing deuterated internal standards (e.g., this compound) to correct for matrix effects and recovery variations. Calibration curves should span 0.1–100 ng/mL, with quality controls at low, mid, and high concentrations .
- Critical Parameters : Optimize mobile phase pH (e.g., 0.1% formic acid) and column selection (C18 reversed-phase) to resolve this compound from co-eluting metabolites. Validate precision (<15% RSD) and accuracy (80–120% recovery) per FDA guidelines .
Q. How do acute and chronic toxicity mechanisms of this compound differ in aquatic organisms?
- Experimental Design : For acute toxicity, conduct 96-hour LC50 tests on Daphnia magna or zebrafish embryos. For chronic effects, use 21-day life-cycle assays measuring reproductive output (e.g., egg production, hatchability) and biomarkers like acetylcholinesterase (AChE) inhibition .
- Data Interpretation : Acute toxicity is dose-dependent with rapid AChE inhibition, while chronic exposure disrupts endocrine pathways (e.g., vitellogenin induction in fish) .
Q. What are the environmental half-life and degradation pathways of this compound under varying pH conditions?
- Methodology : Perform hydrolysis studies at pH 3–11, monitoring degradation via UV-Vis spectroscopy or LC-MS. Use pseudo-first-order kinetics to calculate half-life. Advanced oxidation processes (e.g., ozonation) can accelerate degradation .
- Key Findings : Hydrolysis dominates at alkaline conditions (pH >9), yielding nontoxic metabolites like methylamine. Photolysis contributes minimally in aquatic systems .
Advanced Research Questions
Q. How can experimental design flaws in this compound toxicity studies lead to inflated effect sizes?
- Common Pitfalls : Lack of solvent controls (e.g., acetone carriers), inadequate replication (n <6), and failure to account for adsorption losses in test vessels. These errors may overestimate EC50 values by 30–50% .
- Resolution : Use glassware pre-rinsed with methanol, include solvent-only controls, and validate exposure concentrations via chemical analysis. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish treatment effects .
Q. What statistical approaches resolve contradictions in this compound’s reproductive toxicity data across species?
- Case Analysis : For conflicting Daphnia vs. fish data, employ meta-regression to assess covariates (e.g., temperature, dissolved organic carbon). Bayesian hierarchical models can quantify uncertainty in interspecies extrapolation .
- Data Integration : Cross-validate in vitro (e.g., AChE inhibition assays) and in vivo endpoints using sensitivity analysis to identify drivers of variability .
Q. How can adsorption studies optimize this compound removal using novel nanomaterials?
- Experimental Optimization : Apply Box-Behnken Design (BBD) with factors like adsorbent dose (300–1500 mg/L), pH (3–11), and contact time (5–120 min). Model responses (e.g., Langmuir isotherms) using ANOVA to identify significant interactions .
- Key Parameters : Graphene oxide-functionalized composites achieve >90% removal at pH 7 via π-π interactions. Thermodynamic studies (ΔG <0) confirm spontaneity .
Methodological Best Practices
Q. How should researchers address non-detects (NDs) in this compound environmental monitoring datasets?
- Statistical Handling : Substitute NDs with ½ the method detection limit (MDL) for parametric tests. Use Kaplan-Meier survival analysis for censored data in risk assessments .
- Reporting : Clearly document MDL, quantification limits, and substitution methods in supplementary materials to ensure reproducibility .
Q. What in silico tools predict this compound’s ecotoxicological profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
